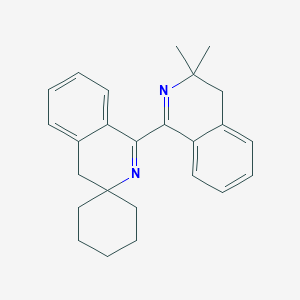
1-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)-3,4-dihydroisoquinoline-3-spiro-1'-cyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-Spirocyclohexyl-3,3-dimethyl-3,4,3’,4’-tetrahydro-[1,1’]biisoquinolinyl is a complex organic compound belonging to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro center
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Spirocyclohexyl-3,3-dimethyl-3,4,3’,4’-tetrahydro-[1,1’]biisoquinolinyl typically involves the reduction of iodomethylates of the corresponding dihydroisoquinolines. This reduction is often carried out using sodium borohydride as the reducing agent . The dihydroisoquinolines themselves can be prepared via the Ritter reaction, which involves the reaction of nitriles with alcohols in the presence of strong acids .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as chromatography.
化学反応の分析
Types of Reactions
3’-Spirocyclohexyl-3,3-dimethyl-3,4,3’,4’-tetrahydro-[1,1’]biisoquinolinyl undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: Reduction reactions can further modify the spiro and isoquinoline rings.
Substitution: Substitution reactions can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while substitution reactions can introduce halogen atoms into the molecule .
科学的研究の応用
3’-Spirocyclohexyl-3,3-dimethyl-3,4,3’,4’-tetrahydro-[1,1’]biisoquinolinyl has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the synthesis of materials with specific chemical properties.
作用機序
The mechanism by which 3’-Spirocyclohexyl-3,3-dimethyl-3,4,3’,4’-tetrahydro-[1,1’]biisoquinolinyl exerts its effects involves interactions with molecular targets such as enzymes and receptors. The spiro center and biisoquinoline framework allow the compound to fit into specific binding sites, influencing biological pathways and chemical reactions .
類似化合物との比較
Similar Compounds
- 3,3-Dimethyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline
- 1,2-Dimethyl-3-spirocyclohexyltetrahydroisoquinoline
Uniqueness
3’-Spirocyclohexyl-3,3-dimethyl-3,4,3’,4’-tetrahydro-[1,1’]biisoquinolinyl is unique due to its spiro center, which imparts distinct chemical and biological properties. This makes it different from other similar compounds that may lack this structural feature .
特性
分子式 |
C25H28N2 |
|---|---|
分子量 |
356.5g/mol |
IUPAC名 |
1-(3,3-dimethyl-4H-isoquinolin-1-yl)spiro[4H-isoquinoline-3,1'-cyclohexane] |
InChI |
InChI=1S/C25H28N2/c1-24(2)16-18-10-4-6-12-20(18)22(26-24)23-21-13-7-5-11-19(21)17-25(27-23)14-8-3-9-15-25/h4-7,10-13H,3,8-9,14-17H2,1-2H3 |
InChIキー |
QSIWSOZDZZFHEY-UHFFFAOYSA-N |
SMILES |
CC1(CC2=CC=CC=C2C(=N1)C3=NC4(CCCCC4)CC5=CC=CC=C53)C |
正規SMILES |
CC1(CC2=CC=CC=C2C(=N1)C3=NC4(CCCCC4)CC5=CC=CC=C53)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















